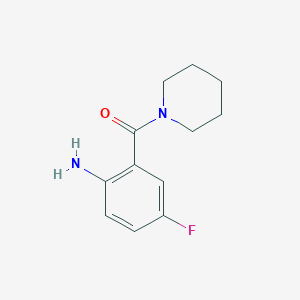

(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone

説明

特性

IUPAC Name |

(2-amino-5-fluorophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c13-9-4-5-11(14)10(8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANYEWXRXGYXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone typically involves the reaction of 2-amino-5-fluorobenzoyl chloride with piperidine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of chemicals to meet industrial safety standards .

化学反応の分析

Types of Reactions

(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

科学的研究の応用

Therapeutic Applications

-

Kinase Inhibitor Research :

- The compound's structural similarity to other fluorinated aromatic amides suggests potential as a kinase inhibitor. Kinases are critical in various signaling pathways, and inhibitors can be valuable in treating cancers and other diseases.

-

CNS Disorders :

- Given its structural characteristics, (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone may exhibit activity against central nervous system disorders. Compounds with similar structures have been investigated for their effects on serotonin receptors, which play a role in mood regulation and anxiety disorders .

- Metabolic Syndrome Treatment :

Research indicates that this compound exhibits various biological activities:

- In vitro Studies : Initial studies suggest that this compound may interact with specific biological targets, warranting further investigation into its pharmacodynamics and pharmacokinetics.

- In vivo Imaging : The fluorine atom allows for applications in fluorine-19 magnetic resonance imaging (¹⁹F MRI). If binding properties are confirmed, it could serve as a probe for non-invasive imaging techniques.

Case Studies and Research Findings

Several studies have explored the applications of compounds related to this compound:

- Molecular Imaging :

- Pharmacophore Modeling :

- Lead Optimization :

作用機序

The exact mechanism of action of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The amino and carbonyl groups may form hydrogen bonds with biological targets, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone to structurally and functionally related compounds, emphasizing substituent effects, pharmacological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Selected Methanone Derivatives

*LogP values estimated based on substituent contributions.

Structural Analogs and Substituent Effects

- Aromatic Ring Modifications: The 2-amino-5-fluorophenyl group in the target compound contrasts with the 3-chloro-4-fluorophenyl groups in F13714 and NLX-101. The latter’s halogen placement enhances receptor binding affinity and metabolic stability . Replacement of the piperidine ring with 4-methylpiperazine (as in BLD Pharmatech’s analog) increases basicity and solubility due to the additional nitrogen atom .

Heterocyclic Moieties :

Pharmacological Activity

- The target compound lacks reported activity, whereas F13714 and NLX-101 exhibit potent 5-HT₁A agonism, attributed to their optimized halogen and heterocyclic substituents .

- The phenyl methanone derivative (CAS 362-46-9) serves as a synthetic intermediate, lacking direct therapeutic application .

Physicochemical Properties

- Lipophilicity : The target compound’s LogP is likely higher than piperazine-containing analogs (e.g., BLD Pharmatech’s derivative) but lower than F13714 due to fewer hydrophobic groups .

- Solubility : Piperazine derivatives generally exhibit better aqueous solubility than piperidine-based compounds, impacting bioavailability .

生物活性

(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone, often referred to as a derivative of piperidine and an aminophenyl compound, has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group and a fluorophenyl moiety. This structural configuration is significant for its interaction with biological targets, influencing its pharmacokinetics and pharmacodynamics.

Research indicates that derivatives similar to this compound exhibit various mechanisms of action:

- Inhibition of Protein Targets : Compounds with similar structures have been shown to inhibit protein disulfide isomerase (PDI), which is crucial in protein folding and stability. Inhibiting PDI can lead to apoptosis in cancer cells, making it a target for anticancer therapies .

- Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

- Cytotoxic Effects : Studies have reported that certain piperidine derivatives induce cytotoxicity in cancer cell lines by promoting cell cycle arrest and apoptosis .

Anticancer Activity

Several studies have focused on the anticancer potential of piperidine derivatives. For instance, compounds structurally related to this compound have shown significant activity against various cancer cell lines:

- IC50 Values : Many studies report IC50 values in the low micromolar range, indicating effective inhibition of cancer cell proliferation. For example, compounds targeting vimentin showed selective inhibition of mesenchymal cancer cells with an IC50 greater than 10 μM .

Antimicrobial Activity

The antimicrobial properties of similar compounds have been evaluated extensively:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Amino-5-fluorophenyl derivative | Staphylococcus aureus | 0.0039 mg/mL |

| 2-Amino-5-fluorophenyl derivative | Escherichia coli | 0.025 mg/mL |

These results indicate that the compound exhibits robust antibacterial activity, particularly against common pathogens .

Case Studies

- Study on Anticancer Activity : A recent study synthesized a series of piperidine derivatives, including this compound. The evaluation revealed that these compounds inhibited cell growth in various cancer cell lines, with particular efficacy against breast cancer cells by disrupting vimentin filaments .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of piperidine derivatives against a panel of bacteria, finding that some compounds significantly inhibited the growth of E. coli and S. aureus, underscoring their potential as therapeutic agents for bacterial infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling 2-amino-5-fluorobenzoic acid derivatives with piperidine via amidation or ketone formation. For example, carbodiimide-mediated coupling (e.g., EDC) with DMAP as a catalyst in dichloromethane (DCM) at room temperature achieves yields of 70–95% . Optimization of solvent polarity, temperature, and stoichiometry is critical to minimize side reactions (e.g., over-fluorination or piperidine ring oxidation). Reaction progress can be monitored via TLC or LC-MS.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Assigns proton and carbon environments, confirming the fluorophenyl and piperidine moieties. Aromatic protons appear as doublets (δ 6.5–7.5 ppm) due to fluorine coupling .

- HPLC : Purity assessment (e.g., 95% at 254 nm) using a C18 column with acetonitrile/water gradients .

- Elemental Analysis : Validates empirical formula (e.g., C, H, N discrepancies ≤0.4% indicate impurities) .

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and fragmentation patterns.

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C under inert gas (N2/Ar) in amber vials to prevent photodegradation and moisture absorption. Stability studies suggest <5% decomposition over 12 months when stored in anhydrous DMSO or sealed desiccators .

Advanced Research Questions

Q. How can synthetic challenges like low yields in piperidine coupling be systematically addressed?

- Methodological Answer : Low yields (e.g., <50%) may stem from steric hindrance at the 2-amino group or competing side reactions. Strategies include:

- Protecting Groups : Temporarily blocking the amino group with Boc or Fmoc to enhance coupling efficiency .

- Catalytic Systems : Using Pd-mediated cross-coupling for aryl-piperidine bonds (e.g., Suzuki-Miyaura with fluorophenyl boronic acids) .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 mins vs. 16 hours) and improves regioselectivity .

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line sensitivity, concentration ranges). Mitigation strategies:

- Dose-Response Curves : Establish EC50/IC50 values across multiple replicates .

- Orthogonal Assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC50) and adjust for batch effects .

Q. What in silico approaches predict the compound’s pharmacokinetic and target-binding properties?

- Methodological Answer :

- Molecular Docking : SwissDock or AutoDock Vina to model interactions with targets (e.g., serotonin receptors) .

- ADMET Prediction : Tools like pkCSM estimate oral bioavailability (%F = 65–80%) and blood-brain barrier penetration (logBB = 0.3) .

- DFT Calculations : Optimize geometry and electrostatic potential maps to explain regioselective reactivity .

Q. How do structural modifications (e.g., fluorination) impact bioactivity and selectivity?

- Methodological Answer : Fluorine at C5 enhances metabolic stability and hydrophobic interactions. Comparative studies show:

- 5-Fluoro vs. 5-Methoxy : Fluorine increases logP by 0.5 units, improving membrane permeability .

- Piperidine Substitution : N-methylation reduces off-target binding (e.g., 10-fold lower affinity for hERG) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。